![molecular formula C16H13FN4O2 B1313030 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol CAS No. 649735-41-1](/img/structure/B1313030.png)

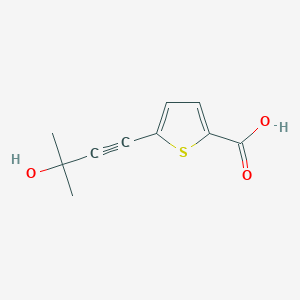

4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol

Vue d'ensemble

Description

This compound is a therapeutic compound useful for treating diseases, including proliferative diseases and diseases associated with angiogenesis, such as cancer and macular degeneration . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .

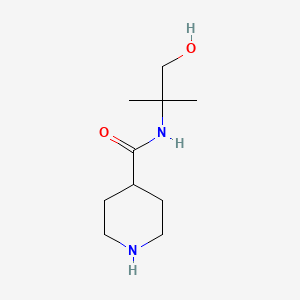

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The molecular formula is CHFNO .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³, a boiling point of 327.3±37.0 °C at 760 mmHg, and a flash point of 151.8±26.5 °C . It has a molar refractivity of 45.2±0.3 cm³ and a molar volume of 120.8±3.0 cm³ .Applications De Recherche Scientifique

Vascular Endothelial Growth Factor Receptor-2 Inhibition

The compound has been identified as a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). Structural modifications, such as the addition of a methyl group at the 5-position and a substituted alkoxy group at the 6-position of the pyrrolo[2,1-f][1,2,4]triazine core, enhanced its potency. BMS-540215, an analog of this compound, demonstrated significant in vivo activity in human tumor xenograft models, indicating its potential as a solid tumor treatment. The L-alanine prodrug of BMS-540215, BMS-582664, has been under clinical evaluation for treating solid tumors (Bhide et al., 2006).

Metabolic Pathways and Disposition

The metabolism and disposition of Brivanib (BMS-540215) were studied extensively. After oral administration, fecal excretion was identified as the primary elimination route in animals and humans. The study also detailed the conversion processes of Brivanib alaninate to Brivanib, metabolic pathways involving oxidative and conjugative metabolism, and the significance of metabolites in contributing to the total drug-related radioactivity in plasma (Gong et al., 2011).

Imaging and Diagnostic Applications

The compound was involved in the synthesis of carbon-11-labeled derivatives intended as potential PET (Positron Emission Tomography) tracers for imaging p38α mitogen-activated protein kinase, an enzyme implicated in inflammatory responses and various diseases (Wang et al., 2014).

Antibacterial and Antimicrobial Agents

Fluorine-containing derivatives, including those with the 4-fluoro-2-methyl-1H-indol-5-yl group, have been explored for their antibacterial and antimicrobial properties. These studies were aimed at developing new biologically active molecules with potential therapeutic applications (Holla et al., 2003).

Anticancer and Antiviral Activities

Derivatives of the compound have been synthesized and tested for their potential as anti-HIV-1 and CDK2 (cyclin-dependent kinase 2) inhibitors. These studies are part of efforts to develop new therapeutic agents for treating HIV and cancer (Makki et al., 2014).

Anticonvulsant Properties

Derivatives of the compound have been synthesized and evaluated for their potential as anticonvulsant agents. The study involved the synthesis of indole C-3 substituted derivatives and testing their activity in models for seizures (Ahuja & Siddiqui, 2014).

Propriétés

IUPAC Name |

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O2/c1-8-5-10-11(20-8)3-4-13(14(10)17)23-16-15-9(2)12(22)6-21(15)19-7-18-16/h3-7,20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBOVDMBSDVVFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433233 | |

| Record name | 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol | |

CAS RN |

649735-41-1 | |

| Record name | 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

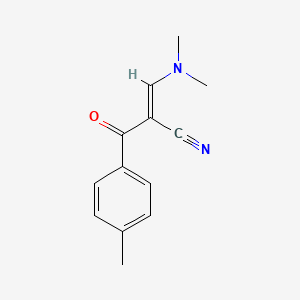

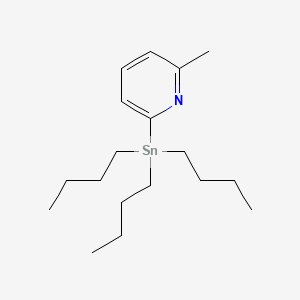

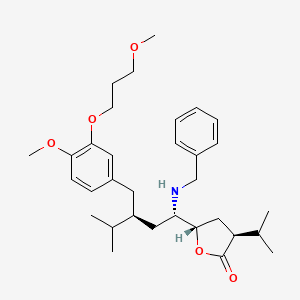

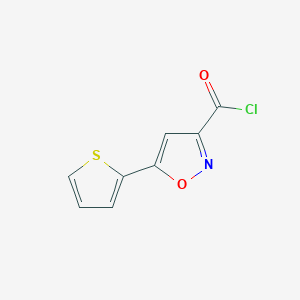

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1312971.png)

![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)